2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide
Description
The compound 2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide features a benzamide core substituted with a chlorine atom at the ortho position. The amide nitrogen connects to a phenyl ring, which is further substituted at the meta position with a 6-ethoxy-pyridazine moiety.
Key structural attributes:
- Benzamide backbone: Provides a rigid planar structure for target binding.
- 2-Chloro substituent: Enhances electrophilicity and influences electronic properties.
- 6-Ethoxypyridazine: A heterocyclic group that may improve solubility or metabolic stability compared to bulkier or more lipophilic substituents.
Properties
IUPAC Name |
2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-2-25-18-11-10-17(22-23-18)13-6-5-7-14(12-13)21-19(24)15-8-3-4-9-16(15)20/h3-12H,2H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGKFQBNKRFHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting appropriate starting materials under specific conditions. For instance, ethyl hydrazinecarboxylate can be reacted with a suitable diketone to form the pyridazine ring.
Substitution Reaction: The ethoxypyridazine derivative is then subjected to a substitution reaction with a chlorinated benzoyl chloride in the presence of a base such as triethylamine. This step introduces the benzamide moiety.
Final Coupling: The final product, this compound, is obtained by coupling the substituted benzamide with the pyridazine derivative under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the aromatic rings or the amide group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are often determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparisons
A systematic comparison with analogs highlights critical differences in substituents, molecular properties, and biological activities.
Substituent-Driven Functional Differences
Pyridazine vs. Pyridine/Pyridazinone: The 6-ethoxypyridazine in the target compound offers a balance of hydrophilicity and steric bulk compared to pyridinyl (vismodegib) or pyridazinone (). Ethoxy groups enhance solubility relative to chloro or trifluoromethoxy substituents . Triflumuron’s trifluoromethoxy group increases lipophilicity, favoring insect cuticle penetration .
Amide Linker Variations :
- The target compound’s direct phenyl-pyridazine linkage contrasts with vismodegib ’s biphenyl-pyridinyl structure, which improves SMO binding via π-π stacking .
- Triflumuron ’s urea linker enhances hydrogen-bonding interactions with chitin synthase .
Chloro Substitution :
- The 2-chloro position in the target compound and analogs like vismodegib is critical for electronic effects and steric hindrance, influencing target affinity .
Molecular Weight and Bioavailability :
- The target compound (~343.8 Da) falls within the acceptable range for oral bioavailability, unlike higher-weight analogs (e.g., Example 284, ~550 Da) .
Biological Activity
2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 304.77 g/mol. The compound features a chloro group, an ethoxypyridazine moiety, and a benzamide structure, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activities and receptor functions.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
- Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to inflammation and cell growth.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth in specific cancer cell lines.
- Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating possible applications in treating infections.
- Photodynamic Therapy Sensitization : It may serve as a sensitizing agent in photodynamic therapy, enhancing the efficacy of light-based treatments.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation .
| Study Reference | Target | Result |
|---|---|---|
| Journal of Medicinal Chemistry | Breast Cancer Cells | Induced apoptosis |
| Antimicrobial Agents and Chemotherapy | Various Microbial Strains | Significant antimicrobial activity |
- Photodynamic Therapy Application : Research highlighted its role as a sensitizer in photodynamic therapy, where it improved the efficacy of treatment by enhancing reactive oxygen species generation upon light activation .
Synthesis and Production
The synthesis of this compound typically involves the reaction between 3-(6-ethoxypyridazin-3-yl)aniline and benzoyl chloride in the presence of a base like triethylamine. This reaction is usually performed in organic solvents such as dichloromethane or chloroform at controlled temperatures to ensure high yields and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
